molecular formula C16H14N2O B14590867 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile CAS No. 61606-42-6

3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile

Cat. No.: B14590867
CAS No.: 61606-42-6
M. Wt: 250.29 g/mol
InChI Key: MSRCJYCIIQABMM-UHFFFAOYSA-N
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Description

3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a methoxy group attached to the carbazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile typically involves the reaction of 3-methoxy-9H-carbazole with a suitable nitrile precursor. One common method includes the use of 3-methoxy-9H-carbazole and 3-bromopropionitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: 3-(3-Hydroxy-9H-carbazol-9-YL)propanenitrile.

    Reduction: 3-(3-Methoxy-9H-carbazol-9-YL)propanamine.

    Substitution: Various substituted carbazole derivatives depending on the substituent used.

Scientific Research Applications

3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile in electronic applications involves its ability to transport charge carriers. The methoxy group can influence the electron density on the carbazole ring, affecting its electronic properties. In memory devices, the compound can undergo reversible redox reactions, facilitating charge storage and release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxy-9H-carbazol-9-YL)propanenitrile is unique due to the presence of the methoxy group, which can enhance its solubility and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and memory devices .

Properties

CAS No.

61606-42-6

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-(3-methoxycarbazol-9-yl)propanenitrile

InChI

InChI=1S/C16H14N2O/c1-19-12-7-8-16-14(11-12)13-5-2-3-6-15(13)18(16)10-4-9-17/h2-3,5-8,11H,4,10H2,1H3

InChI Key

MSRCJYCIIQABMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C3=CC=CC=C32)CCC#N

Origin of Product

United States

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